![molecular formula C22H18N4O2 B3290075 (Z)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-3-phenylacrylamide CAS No. 862810-93-3](/img/structure/B3290075.png)
(Z)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-3-phenylacrylamide
Overview
Description
Imidazo[1,2-a]pyrimidines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are found in various enzymes, proteins, and most importantly, DNA . Many drugs contain these moieties at their cores due to their ability to bind with various living systems .
Synthesis Analysis
Imidazo[1,2-a]pyrimidines have been synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, chiral compounds synthesis etc .Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyrimidines is quite important due to their ability to bind with various living systems . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyrimidine derivatives .Chemical Reactions Analysis
Imidazo[1,2-a]pyrimidines have been functionalized through various chemical reactions including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Mechanism of Action
(Z)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-3-phenylacrylamide inhibits the activity of RhoA by binding to the switch II region of the protein, which is involved in nucleotide binding and hydrolysis. This results in the inhibition of downstream signaling pathways that are involved in cell motility, proliferation, and survival.
Biochemical and Physiological Effects:
In addition to its potential as a cancer therapy, this compound has also been studied for its effects on other physiological processes. It has been shown to inhibit platelet aggregation and thrombus formation, suggesting its potential as an anti-thrombotic agent. Additionally, this compound has been shown to inhibit the growth and differentiation of adipocytes, suggesting its potential as an anti-obesity agent.
Advantages and Limitations for Lab Experiments
One advantage of (Z)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-3-phenylacrylamide is its specificity for RhoA, which allows for the selective inhibition of downstream signaling pathways. Additionally, this compound has been shown to have low toxicity in vitro and in vivo. However, one limitation of this compound is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on (Z)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-3-phenylacrylamide. One area of interest is the development of more potent and selective inhibitors of RhoA. Additionally, there is potential for the use of this compound in combination with other cancer therapies, such as immunotherapy. Finally, there is potential for the development of this compound analogs with improved solubility and bioavailability.
Scientific Research Applications
(Z)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-3-phenylacrylamide has been extensively studied for its potential as a cancer therapy. It has been shown to inhibit the migration and invasion of cancer cells in vitro and in vivo. Additionally, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
properties
IUPAC Name |
(Z)-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-phenylprop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2/c1-28-20-10-9-17(19-15-26-13-5-12-23-22(26)25-19)14-18(20)24-21(27)11-8-16-6-3-2-4-7-16/h2-15H,1H3,(H,24,27)/b11-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGRBSJKYJSMON-FLIBITNWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C=CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)/C=C\C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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